2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole is a heterocyclic compound with the molecular formula C8H3BrClF2NO. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole typically involves the incorporation of bromodifluoromethyl and chlorobenzo[d]oxazole moieties. One common method is the nucleophilic substitution reaction where 2-chlorobenzoxazole reacts with bromodifluoromethyl reagents under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) and catalytic amounts of 18-crown-6 are used in the presence of DMSO at temperatures around 110-120°C.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . The compound may also interact with DNA and RNA, affecting their function and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromodifluoromethyl)-1,3-benzoxazole: Similar in structure but lacks the chlorine atom at the 5-position.
2-(Chlorodifluoromethyl)-5-chlorobenzo[d]oxazole: Similar but with a chlorodifluoromethyl group instead of bromodifluoromethyl.
Uniqueness
2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole is unique due to the presence of both bromodifluoromethyl and chlorine substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and specificity in various applications .
Eigenschaften
Molekularformel |
C8H3BrClF2NO |
---|---|
Molekulargewicht |
282.47 g/mol |
IUPAC-Name |
2-[bromo(difluoro)methyl]-5-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrClF2NO/c9-8(11,12)7-13-5-3-4(10)1-2-6(5)14-7/h1-3H |
InChI-Schlüssel |
VDHYSKVNFXFLDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.